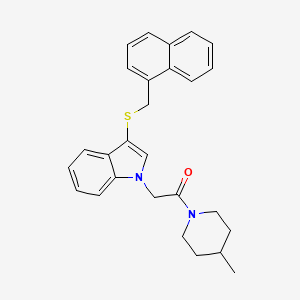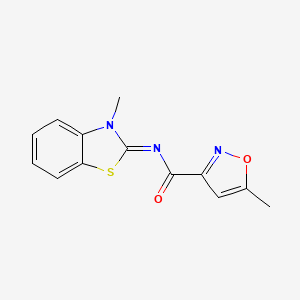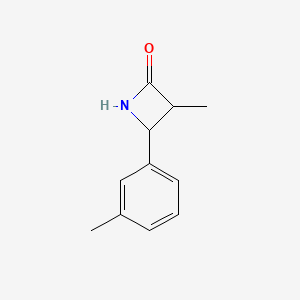
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2OS and its molecular weight is 428.59. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. PET Imaging in Alcohol Abuse
A study by (Gao et al., 2014) explored the synthesis of carbon-11-labeled aminoalkylindole derivatives for PET imaging. These derivatives, including 1-butyl-7-[(11)C]methoxy-1H-indol-3-yl)(naphthalene-1-yl)methanone, have potential in studying alcohol abuse through positron emission tomography (PET).
2. Analysis in Forensic Toxicology
Research by (Nakajima et al., 2011) and (Uchiyama et al., 2010) identified and quantified various naphthoylindole and benzoylindole compounds, including 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone analogs, as adulterants in illegal products. These findings are significant for forensic toxicology.
3. Development of Neuroprotective Agents
In a study by (Gitto et al., 2014), derivatives of 1H-indoles, including those structurally related to 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone, were synthesized and evaluated as ligands for GluN2B-containing NMDA receptors. These compounds have potential applications in neuroprotection.
4. Anticonvulsant Pharmacophoric Model Development
Rajak et al. (2010) designed and synthesized novel compounds based on a semicarbazone pharmacophoric model for anticonvulsant activity. These compounds, including naphthalenylmethyl derivatives, contribute to the understanding of structure-activity relationships in anticonvulsant drug development. (Rajak et al., 2010)
5. Cannabinoid Receptor Research
Studies by (Nakajima et al., 2011) and (Uchiyama et al., 2011) investigated the cannabinoid receptor agonist activities of various naphthoylindole and benzoylindole derivatives. These studies are crucial for understanding the pharmacological effects of synthetic cannabinoids.
6. Solid Phase Extraction of Synthetic Cannabinoids
Mascini et al. (2017) demonstrated the use of computationally designed peptides for the selective solid phase extraction of synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone derivatives. This approach is valuable for detecting synthetic cannabinoids in various matrices. (Mascini et al., 2017)
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-20-13-15-28(16-14-20)27(30)18-29-17-26(24-11-4-5-12-25(24)29)31-19-22-9-6-8-21-7-2-3-10-23(21)22/h2-12,17,20H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUQZHDABKQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)
![(3-Amino-5-((2-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2447199.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)
![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)


![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2447215.png)
![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)